1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11020194
InChI: InChI=1S/C13H12N2O/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3
SMILES: CCN1C2=CC=CC=C2N=C1C3=CC=CO3
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC11020194

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole -

Specification

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 1-ethyl-2-(furan-2-yl)benzimidazole
Standard InChI InChI=1S/C13H12N2O/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3
Standard InChI Key CZUMUHGCBNBEGX-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2N=C1C3=CC=CO3
Canonical SMILES CCN1C2=CC=CC=C2N=C1C3=CC=CO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole (IUPAC name: 1-ethyl-2-(furan-2-yl)benzimidazole) has the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol. Its structure consists of a benzimidazole system fused to a benzene ring, with an ethyl group at the N1 position and a furan-2-yl substituent at the C2 position (Figure 1). The furan ring introduces π-electron density, potentially enhancing interactions with biological targets through hydrogen bonding and van der Waals forces.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O
Molecular Weight212.25 g/mol
SMILESCCN1C2=CC=CC=C2N=C1C3=CC=CO3
InChI KeyCZUMUHGCBNBEGX-UHFFFAOYSA-N
PubChem CID962232

Spectral and Computational Data

The compound’s Standard InChI (InChI=1S/C13H12N2O/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3) confirms its connectivity. Computational studies of analogous benzimidazole-furan hybrids suggest planar geometry at the benzimidazole core, with the furan ring adopting a slightly skewed conformation relative to the fused benzene ring . Density functional theory (DFT) analyses predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity suitable for electrophilic substitution .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole typically involves a multi-step condensation reaction. A general approach includes:

  • Formation of the benzimidazole core: Reacting 1,2-diaminobenzene derivatives with aldehydes under acidic conditions.

  • N-alkylation: Introducing the ethyl group via nucleophilic substitution using ethyl halides.

  • Furan-2-yl incorporation: Employing furan-2-carbaldehyde in a cyclocondensation reaction .

For example, Pham et al. synthesized analogous N-substituted benzimidazoles by reacting 4-chloro-o-phenylenediamine with furan-2-carbaldehyde in ethanol under reflux, followed by N-alkylation with ethyl iodide . Yields for similar reactions range from 40% to 99% depending on the substitution pattern and reaction conditions .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A protocol involving sodium metabisulfite as an oxidative agent reduced reaction times from 24 hours to 15–30 minutes while maintaining yields above 85% . This method enhances scalability for high-throughput screening of derivatives.

Biological Activities and Mechanisms

Anticancer Activity

Benzimidazole derivatives bearing furan substituents demonstrate pro-apoptotic effects in cancer cell lines. For instance, the patent CN112358518B describes a benzimidazole-furan hybrid (BI277) with IC₅₀ values of 1.2–3.8 µM against glioblastoma (U-118MG) and breast cancer (MCF-7) cells . Mechanistic studies suggest inhibition of tubulin polymerization and topoisomerase II, though specific data for 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole remain unpublished .

Anti-Inflammatory and Analgesic Effects

Preliminary molecular docking studies indicate that the furan ring’s oxygen atom forms hydrogen bonds with cyclooxygenase-2 (COX-2) active sites, potentially reducing prostaglandin E₂ synthesis . In vivo models of analogous compounds show 45–60% reduction in paw edema at 50 mg/kg doses .

Pharmacokinetic and Toxicological Profiles

ADME Properties

Computational predictions using SwissADME suggest:

  • Lipophilicity: LogP = 2.8 (moderate permeability)

  • Solubility: -4.2 (LogS, poor aqueous solubility)

  • Drug-likeness: Compliance with Lipinski’s rule (MW < 500, H-bond donors ≤ 5) .

Toxicity Considerations

No acute toxicity data exist for the compound, but benzimidazole analogs show LD₅₀ values > 500 mg/kg in rodent models . Chronic exposure risks include hepatotoxicity and nephrotoxicity due to cytochrome P450-mediated metabolite formation .

Future Research Directions

Target Optimization

  • Structural modifications: Introducing polar groups (e.g., -OH, -COOH) to improve solubility.

  • Hybrid analogs: Combining with triazole or pyridine moieties to enhance target selectivity .

Preclinical Development

  • In vivo efficacy studies: Evaluating antitumor activity in xenograft models.

  • Formulation strategies: Developing nanocrystalline or liposomal delivery systems to overcome solubility limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator